molecular formula C23H30FN3O8S B14761316 (12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid

(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid

Cat. No.: B14761316
M. Wt: 527.6 g/mol
InChI Key: QFROQFYGNZZJJU-LYCTWNKOSA-N
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Description

The compound (12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique tricyclic structure with multiple functional groups, including an amino acid derivative, a piperidine ring, and a fluoro-substituted aromatic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core tricyclic structure. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step typically involves the use of piperidine derivatives and suitable coupling agents.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality of the product.

    Purification techniques: Utilizing advanced purification methods such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: Reduction of specific functional groups can be achieved using appropriate reducing agents.

    Substitution: The fluoro-substituted aromatic system can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving the piperidine ring or fluoro-substituted aromatic systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the amino acid derivative and the piperidine ring suggests potential interactions with enzymes or receptors. The fluoro-substituted aromatic system may enhance binding affinity and specificity. The exact pathways and targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid lies in its complex tricyclic structure and the combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H30FN3O8S

Molecular Weight

527.6 g/mol

IUPAC Name

(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid

InChI

InChI=1S/C22H26FN3O5.CH4O3S/c1-11-3-4-14-18-15(20(27)16(21(28)29)10-26(11)18)9-17(23)19(14)25-7-5-13(6-8-25)31-22(30)12(2)24;1-5(2,3)4/h9-13H,3-8,24H2,1-2H3,(H,28,29);1H3,(H,2,3,4)/t11-,12+;/m1./s1

InChI Key

QFROQFYGNZZJJU-LYCTWNKOSA-N

Isomeric SMILES

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)[C@H](C)N)F)C(=O)O.CS(=O)(=O)O

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OC(=O)C(C)N)F)C(=O)O.CS(=O)(=O)O

Origin of Product

United States

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